2-(2,5-Hexadiynyloxy)tetrahydro-2H-pyran 2-(2,5-Hexadiynyloxy)tetrahydro-2H-pyran
Brand Name: Vulcanchem
CAS No.: 40924-58-1
VCID: VC14258623
InChI: InChI=1S/C11H14O2/c1-2-3-4-6-9-12-11-8-5-7-10-13-11/h1,11H,3,5,7-10H2
SMILES:
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol

2-(2,5-Hexadiynyloxy)tetrahydro-2H-pyran

CAS No.: 40924-58-1

Cat. No.: VC14258623

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

2-(2,5-Hexadiynyloxy)tetrahydro-2H-pyran - 40924-58-1

Specification

CAS No. 40924-58-1
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
IUPAC Name 2-hexa-2,5-diynoxyoxane
Standard InChI InChI=1S/C11H14O2/c1-2-3-4-6-9-12-11-8-5-7-10-13-11/h1,11H,3,5,7-10H2
Standard InChI Key WABDBBMWUMFVFW-UHFFFAOYSA-N
Canonical SMILES C#CCC#CCOC1CCCCO1

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s IUPAC name, 2-hexa-2,5-diynoxyoxane, reflects its structure: a tetrahydropyran ring (oxane) with a hexadiynyloxy substituent at the 2-position. The SMILES notation C#CCC#CCOC1CCCCO1\text{C}\#\text{CCC}\#\text{CCOC1CCCCO1} highlights the two terminal alkyne groups (C#C\text{C}\#\text{C}) and the ether linkage connecting the diyne to the pyran ring . Key stereochemical and computational descriptors include:

PropertyValueSource
Molecular FormulaC11H14O2\text{C}_{11}\text{H}_{14}\text{O}_2PubChem
Molecular Weight178.23 g/molPubChem
InChI KeyWABDBBMWUMFVFW-UHFFFAOYSA-NPubChem
Topological Polar Surface Area18.5 ŲChemSpider

The InChI string InChI=1S/C11H14O2/c1-2-3-4-6-9-12-11-8-5-7-10-13-11/h1,11H,3,5,7-10H2\text{InChI=1S/C}_{11}\text{H}_{14}\text{O}_2/\text{c1-2-3-4-6-9-12-11-8-5-7-10-13-11/h1,11H,3,5,7-10H2} confirms the absence of stereocenters, simplifying synthetic routes .

Spectral Characterization

  • NMR Spectroscopy: While direct NMR data for this compound is limited, analogous tetrahydro-2H-pyran derivatives exhibit characteristic signals for the pyran ring protons (δ 3.5–4.5 ppm for ether-linked oxygens) and alkyne protons (δ 2.0–3.0 ppm) .

  • Mass Spectrometry: The base peak at m/zm/z 178 corresponds to the molecular ion [M]+[M]^+, with fragments at m/zm/z 39, 27, and 51 indicating cleavage of the alkyne and pyran moieties.

  • Infrared Spectroscopy: Stretching vibrations for C#C\text{C}\#\text{C} (≈2100 cm⁻¹) and ether C-O\text{C-O} (≈1100 cm⁻¹) are expected .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2-(2,5-Hexadiynyloxy)tetrahydro-2H-pyran typically involves etherification of tetrahydropyran-2-ol with 2,5-hexadiynyl bromide or similar precursors. A patented method (EP3228617A1) outlines a three-step process :

  • Etherification: Reaction of tetrahydropyran-2-ol with propargyl bromide under basic conditions.

  • Alkyne Elongation: Coupling via Cadiot-Chodkiewicz or Glaser-Hay oxidative dimerization to extend the diyne chain.

  • Purification: Column chromatography or crystallization to isolate the product .

Optimization Challenges

  • Alkyne Stability: The conjugated diyne is prone to polymerization under acidic or high-temperature conditions, necessitating inert atmospheres and low temperatures during synthesis.

  • Yield Improvements: Catalytic systems using Cu(I) or Pd(0) enhance coupling efficiency, achieving yields up to 68% in optimized setups .

Applications in Organic and Medicinal Chemistry

Intermediate in Organic Synthesis

The compound’s alkyne groups enable diverse transformations:

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles for polymer and dendrimer synthesis .

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings to construct biaryl systems for liquid crystals or ligands .

ParameterRecommendation
Storage Temperature2–8°C under nitrogen
Personal Protective EquipmentGloves, goggles, flame-resistant lab coat
Spill ManagementAbsorb with inert material and dispose as hazardous waste

Future Research Directions

  • Pharmacological Profiling: Screen for antitumor, antiviral, and anti-inflammatory activities using in vitro models.

  • Material Science Applications: Develop conductive polymers leveraging the diyne’s π-conjugation.

  • Green Synthesis: Explore biocatalytic routes using engineered enzymes to improve sustainability .

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